molecular formula C13H21N5O2 B2757047 4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine CAS No. 1954193-57-7

4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine

Cat. No. B2757047
CAS RN: 1954193-57-7
M. Wt: 279.344
InChI Key: MWYAUCSTGLMTQL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Metabolic Profiling and Disposition

  • Disposition and Metabolism of SB-649868 : This study focuses on SB-649868, a novel orexin 1 and 2 receptor antagonist, analyzing its disposition and metabolism in humans. The compound is extensively metabolized, with principal routes involving oxidation and the presence of specific metabolites in the excreta, showcasing the complex metabolic pathways involved in processing these types of molecules (Renzulli et al., 2011).

Pharmacological Effects

  • Anxiolytic-like Effects of Arylpiperazine Derivatives : Research into arylpiperazine derivatives, focusing on their potential anxiolytic action through effects on the GABAergic and 5-HT systems, highlights the therapeutic potential of compounds with similar structures in treating anxiety disorders. This study provides insight into the biochemical pathways involved and the potential for antioxidant activity (Kędzierska et al., 2019).

New Psychoactive Substances

  • Prevalence of New Psychoactive Substances in Hair : This study investigates the prevalence of new psychoactive substances, including piperazines, in hair samples, reflecting on the changing patterns of drug use. It underscores the importance of including such compounds in toxicological screenings due to their increasing presence (Rust et al., 2012).

Safety and Hazards

Safety information for imidazole derivatives can vary depending on the specific compound. For example, 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde has hazard statements H315 - H317 - H319 - H410 and precautionary statements P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel therapeutic agents .

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-15-3-2-14-12(15)16-4-6-17(7-5-16)13(19)18-8-10-20-11-9-18/h2-3H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYAUCSTGLMTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine

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